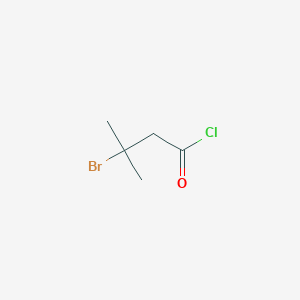
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide, also known as PITA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PITA is a thioamide derivative of isoxazole, and its unique structure makes it an attractive candidate for drug development and other applications.
Mécanisme D'action
The mechanism of action of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has also been shown to bind to specific receptors in the brain, including the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have shown that N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide can induce apoptosis, or programmed cell death, in cancer cells. N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has also been shown to inhibit the growth and proliferation of cancer cells in animal models. In addition, N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide is its versatility in scientific research. N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide can be used in a wide range of experiments, including drug screening assays, protein structure determination, and animal models of disease. N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide is also readily available and can be synthesized in high yields and purity. However, one limitation of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide is its potential toxicity and side effects, which must be carefully monitored in animal models and clinical trials.
Orientations Futures
There are several future directions for research on N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide. One area of focus is the development of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of focus is the investigation of the mechanism of action of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide and its interactions with specific enzymes and receptors in the body. Additionally, there is potential for the use of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide in other fields, including materials science and catalysis. Overall, N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide can be synthesized using a variety of methods, including the reaction of 4-phenylisoxazole-5-carboxylic acid with p-tolyl thioacetate in the presence of a coupling agent. Another method involves the reaction of 4-phenylisoxazole-5-carboxylic acid with thioacetamide in the presence of a dehydrating agent. The synthesis of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been optimized for high yield and purity, making it a readily available compound for research purposes.
Applications De Recherche Scientifique
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been used to study the structure and function of proteins, including enzymes and receptors. In pharmacology, N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been used to investigate the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-phenyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-7-9-15(10-8-13)23-12-17(21)20-18-16(11-19-22-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMUZBFGZTWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2718786.png)

![Bis[(-)-pinanediolato]diboron](/img/structure/B2718788.png)
![Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2718791.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2718793.png)
![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2718795.png)

![2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2718797.png)
![N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2718800.png)
![1-ethyl-5-{[methyl(propyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2718801.png)